molecular formula C27H26N2O5S B11574676 1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11574676
M. Wt: 490.6 g/mol
InChI Key: UUXTXJASGXXUGZ-UHFFFAOYSA-N
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Description

1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the thiazolyl group: This step often involves a condensation reaction with a thiazole derivative.

    Attachment of the ethoxy and methylbutoxy groups: These groups can be introduced through etherification reactions using appropriate alkyl halides and base catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: The compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(3-isopropoxypropyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: This compound shares a similar core structure but differs in the substituents attached to the chromeno[2,3-c]pyrrole ring.

    1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Another closely related compound with slight variations in the functional groups.

Uniqueness

The uniqueness of 1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H26N2O5S

Molecular Weight

490.6 g/mol

IUPAC Name

1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H26N2O5S/c1-4-32-21-15-17(9-10-20(21)33-13-11-16(2)3)23-22-24(30)18-7-5-6-8-19(18)34-25(22)26(31)29(23)27-28-12-14-35-27/h5-10,12,14-16,23H,4,11,13H2,1-3H3

InChI Key

UUXTXJASGXXUGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=CC=CC=C5C3=O)OCCC(C)C

Origin of Product

United States

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